molecular formula C15H31NaO5S B14642229 Sodium 2-(tridecyloxy)ethyl sulfate CAS No. 128664-34-6

Sodium 2-(tridecyloxy)ethyl sulfate

Cat. No.: B14642229
CAS No.: 128664-34-6
M. Wt: 346.5 g/mol
InChI Key: ZBWSHGCWHFPLBI-UHFFFAOYSA-M
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Description

Polyethylene glycol tridecyl ether sulfate sodium salt is a surfactant commonly used in various industrial and consumer products. It is known for its excellent emulsifying, wetting, and foaming properties, making it a valuable ingredient in detergents, shampoos, and other personal care products. This compound is a derivative of polyethylene glycol and tridecyl alcohol, which are both widely used in the chemical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Polyethylene glycol tridecyl ether sulfate sodium salt is synthesized through the reaction of tridecyl alcohol with ethylene oxide to form polyethylene glycol tridecyl ether. This intermediate is then sulfated using sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to produce the final product .

Industrial Production Methods

The industrial production of polyethylene glycol tridecyl ether sulfate sodium salt typically involves continuous reactors, such as falling film reactors, to ensure efficient and consistent sulfation. The process includes the polymerization of tridecyl alcohol and ethylene oxide, followed by sulfation and neutralization .

Chemical Reactions Analysis

Types of Reactions

Polyethylene glycol tridecyl ether sulfate sodium salt primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.

    Hydrolysis Reactions: Acidic or basic conditions can lead to the breakdown of the sulfate ester bond, resulting in the formation of polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.

Major Products

    Substitution Reactions: The major products include substituted ethers and sulfates.

    Hydrolysis Reactions: The primary products are polyethylene glycol tridecyl ether and sulfuric acid or sodium sulfate.

Mechanism of Action

Polyethylene glycol tridecyl ether sulfate sodium salt exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and solubilization of hydrophobic compounds. The sulfate group interacts with water molecules, while the hydrophobic tridecyl chain interacts with non-polar substances, facilitating the formation of micelles and emulsions .

Comparison with Similar Compounds

Similar Compounds

  • Polyethylene glycol lauryl ether sulfate sodium salt
  • Polyethylene glycol stearyl ether sulfate sodium salt
  • Polyethylene glycol cetyl ether sulfate sodium salt

Uniqueness

Polyethylene glycol tridecyl ether sulfate sodium salt is unique due to its specific hydrophobic chain length (tridecyl group), which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in applications requiring strong emulsifying and foaming properties .

Properties

CAS No.

128664-34-6

Molecular Formula

C15H31NaO5S

Molecular Weight

346.5 g/mol

IUPAC Name

sodium;2-tridecoxyethyl sulfate

InChI

InChI=1S/C15H32O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19-14-15-20-21(16,17)18;/h2-15H2,1H3,(H,16,17,18);/q;+1/p-1

InChI Key

ZBWSHGCWHFPLBI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCOCCOS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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